molecular formula C10H8BrNO2 B11861288 1-Bromo-2-methylindolizine-3-carboxylic acid

1-Bromo-2-methylindolizine-3-carboxylic acid

Cat. No.: B11861288
M. Wt: 254.08 g/mol
InChI Key: IRMBEOOLLFGKLQ-UHFFFAOYSA-N
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Description

1-Bromo-2-methylindolizine-3-carboxylic acid is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-methylindolizine-3-carboxylic acid typically involves the bromination of 2-methylindolizine-3-carboxylic acid. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methylindolizine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Oxidized forms of the indolizine ring.

    Reduction: Reduced forms with altered oxidation states.

    Coupling: Complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

1-Bromo-2-methylindolizine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methylindolizine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom can facilitate binding to specific sites, while the indolizine ring can interact with aromatic residues in proteins. The exact pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methylindolizine-3-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-Chloro-2-methylindolizine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    1-Iodo-2-methylindolizine-3-carboxylic acid: Contains an iodine atom, which can participate in different types of reactions compared to bromine.

Uniqueness

1-Bromo-2-methylindolizine-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

1-bromo-2-methylindolizine-3-carboxylic acid

InChI

InChI=1S/C10H8BrNO2/c1-6-8(11)7-4-2-3-5-12(7)9(6)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

IRMBEOOLLFGKLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1Br)C(=O)O

Origin of Product

United States

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